![molecular formula C16H14N2O3 B1268708 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- CAS No. 101351-09-1](/img/structure/B1268708.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Isoindole derivatives have been synthesized through various methods. For instance, hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been developed starting from 3-sulfolene, using epoxidation and opening of the epoxide with nucleophiles, leading to amino and triazole derivatives, as well as hydroxyl analogues through cis-hydroxylation processes (Tan et al., 2016). Another approach involves the reaction of corresponding anhydrides with potassium cyanate or sodium thiocyanate, offering a simple work-up and high yields (Nikpour et al., 2006).
Molecular Structure Analysis
The molecular and crystal structures of certain isoindole derivatives have been detailed through X-ray diffraction, revealing specific crystalline forms and conformational properties (Torrico-Vallejos et al., 2010). These studies are crucial for understanding the interaction potential of isoindoles in various applications.
Chemical Reactions and Properties
Isoindoles undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates has been used to produce 2-substituted isoindole-1,3-diones, demonstrating the functional group tolerance of this methodology (Worlikar & Larock, 2008).
Physical Properties Analysis
Isoindoles possess unique physical properties. The vibrational properties and quantum chemical calculations of divalent sulfur substituted phthalimide have been analyzed, providing insights into their stability and structural properties (Torrico-Vallejos et al., 2010).
Chemical Properties Analysis
The chemical properties of isoindoles, including their reactivity and interaction with other molecules, have been a subject of study. Research has shown that isoindoles can act as potent inhibitors in various biochemical assays, illustrating their significant biochemical and medicinal potential (Vagnoni et al., 2001).
Applications De Recherche Scientifique
Synthesis and Derivatives
- Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis : A synthesis process for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This includes the epoxidation of tetrahydro-1H-isoindole derivatives and subsequent reaction with nucleophiles, leading to amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).
- Polysubstituted Isoindole-1,3-dione Analogues : New polysubstituted isoindole-1,3-diones have been prepared from specific tetrahydro-isoindole derivatives. This process involves reactions with m-CPBA to form epoxides and subsequent synthesis of triacetate and aromatic derivatives (Tan et al., 2014).
Molecular and Crystal Structure Studies
- Tricyclic N-Aminoimides Synthesis and Structure : Synthesis of two new N-aminoimides based on tetrahydro-1H-isoindole diones has been achieved. These compounds, characterized by X-ray diffraction, exhibit interesting crystal structures and hydrogen bonding patterns (Struga et al., 2007).
Anticancer and Biological Activity
- Anticancer Activity of Isoindole-1,3(2H)-dione Compounds : Studies have shown that isoindole-1,3(2H)-dione derivatives with different substituents demonstrate cytotoxic effects on various cancer cells. The effectiveness of these compounds as anticancer agents depends significantly on their structural substituents (Tan et al., 2020).
Pharmacological Applications
- Serotonin Receptor Affinity and PDE10A Inhibition : Isoindole-1,3-dione derivatives have been evaluated for their affinity to serotonin receptors and inhibitory properties against phosphodiesterase 10A, suggesting potential as antipsychotic agents (Czopek et al., 2020).
Orientations Futures
Phthalimide serves as a compelling molecule in medicinal chemistry and is a privileged scaffold that can be utilized to create novel lead drug-candidates with diverse biological activities . Therefore, “1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-” and its derivatives may have potential applications in the development of new drugs.
Propriétés
IUPAC Name |
2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIHYGXYALYNNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359132 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |
CAS RN |
101351-09-1 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

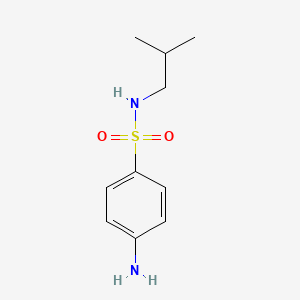
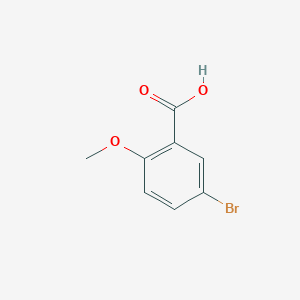
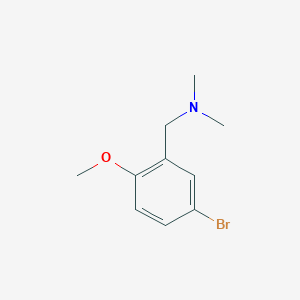
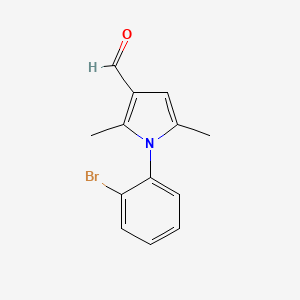

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)
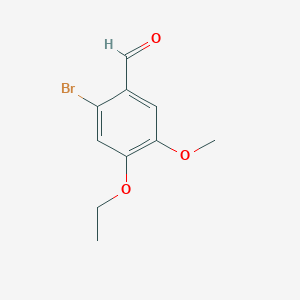
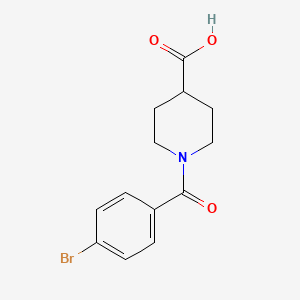
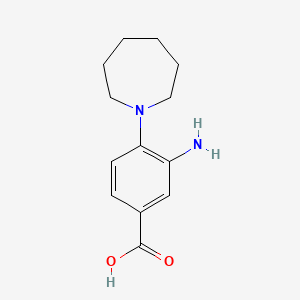
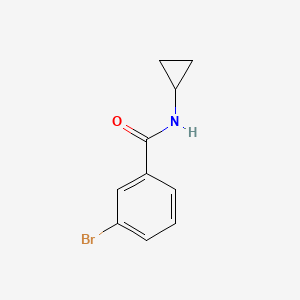

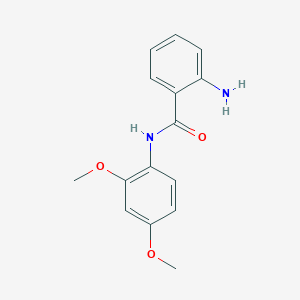
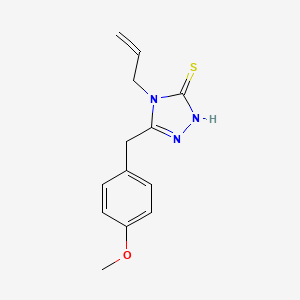
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)